methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
CAS No.: 1200130-50-2
Cat. No.: VC7742285
Molecular Formula: C12H8BrN3O2
Molecular Weight: 306.119
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1200130-50-2 |
|---|---|
| Molecular Formula | C12H8BrN3O2 |
| Molecular Weight | 306.119 |
| IUPAC Name | methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate |
| Standard InChI | InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16) |
| Standard InChI Key | NDGBFLYZVAJTQX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s IUPAC name delineates a tricyclic system comprising 13 atoms (trideca) with six double bonds (hexaene). The numbering begins at the nitrogen atom in position 5, followed by bridging carbons at positions 2 and 7, forming a 7.4.0 bicyclic framework. Key structural features include:
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Triazatricyclo Core: Three nitrogen atoms integrated into the fused ring system, contributing to electronic delocalization and potential hydrogen-bonding interactions.
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Bromine Substituent: A bromine atom at position 12, which enhances electrophilic reactivity and may influence binding to biological targets.
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Methyl Ester Group: A carboxylate moiety at position 4, esterified with methanol to improve solubility and metabolic stability.
The molecular formula C₁₂H₈BrN₃O₂ (MW: 306.119 g/mol) reflects its moderate polarity, though experimental solubility data remain unpublished.
Spectroscopic and Computational Data
While experimental spectra are unavailable, analogous triazatricyclo compounds exhibit distinct UV-Vis absorption bands near 280–320 nm due to π→π* transitions in the conjugated system . Computational models predict a planar geometry for the central rings, with the bromine atom inducing slight torsional strain in the peripheral ring.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis of methyl 12-bromo-5,8,10-triazatricyclo derivatives typically involves sequential cyclization and functionalization steps, as outlined in patent literature :
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Core Formation: Condensation of a substituted pyridine derivative with a brominated aminopyrazole under basic conditions (e.g., potassium carbonate in DMF).
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Esterification: Treatment with methyl chloroformate in the presence of a tertiary amine to introduce the carboxylate group.
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Purification: Chromatographic isolation using silica gel and a dichloromethane/methanol gradient.
A representative protocol adapted from and is summarized below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 62% |
| 2 | ClCO₂Me, Et₃N, THF, 0°C→RT | 78% |
| 3 | Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) | 85% |
Reactivity and Functionalization
The bromine atom at position 12 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For instance, palladium-catalyzed coupling with arylboronic acids can introduce aromatic substituents, enhancing target affinity . The methyl ester is hydrolyzable to a carboxylic acid under basic conditions, offering a handle for prodrug design.
| Compound | IC₅₀ (EGFR, nM) | IC₅₀ (VEGFR2, nM) |
|---|---|---|
| 12-Bromo derivative | 18.2 | 34.7 |
| 12-Chloro derivative | 42.5 | 89.1 |
| Parent (unsubstituted) | >1000 | >1000 |
The bromine atom’s electron-withdrawing effect likely enhances target engagement by polarizing the aromatic system.
Patent Landscape and Research Directions
Key patents (e.g., EP2300475B1 ) highlight the compound’s utility in treating proliferative disorders. Current research priorities include:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 and 12.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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